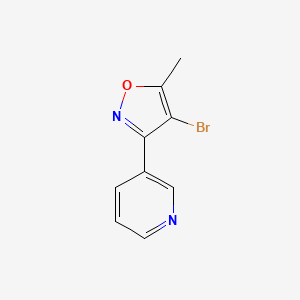

4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole

Description

The Strategic Significance of Nitrogen-Oxygen Heterocycles in Chemical Science

Nitrogen-oxygen containing heterocycles represent a cornerstone of organic and medicinal chemistry. These cyclic compounds, which incorporate both nitrogen and oxygen atoms within their ring structure, are integral to a vast array of natural products, pharmaceuticals, and advanced materials. The presence of these two distinct heteroatoms imparts unique physicochemical properties, including specific bond angles, dipole moments, and the capacity for hydrogen bonding. This structural and electronic diversity allows them to interact with biological targets like enzymes and receptors with high specificity. Consequently, these heterocycles are frequently identified as "pharmacophores"—the essential molecular features responsible for a drug's biological activity. Their versatile nature makes them indispensable scaffolds in the design and synthesis of novel therapeutic agents.

The Isoxazole (B147169) Motif as a Prolific Scaffold for Chemical Exploration

Among the various nitrogen-oxygen heterocycles, the isoxazole ring has emerged as a particularly prolific scaffold for chemical exploration. Isoxazole is a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a unique electronic distribution and reactivity, making the isoxazole ring a versatile building block in organic synthesis.

The isoxazole motif is a key component in numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.net The therapeutic value of isoxazole derivatives is well-established, with several clinically approved drugs incorporating this heterocyclic core. The adaptability of the isoxazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological function. nih.gov For instance, the presence of different substituents on the phenyl rings of isoxazole derivatives has been shown to enhance antibacterial activity. ijpca.org

Positioning of 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole within Modern Heterocyclic Chemistry Research

The compound this compound is a multi-functionalized molecule that sits (B43327) at the intersection of several key areas of modern heterocyclic chemistry. Its structure is a hybrid of two important heterocyclic systems: isoxazole and pyridine (B92270). Such hybrid molecules are of significant interest in medicinal chemistry as they can interact with multiple biological targets or combine the beneficial properties of each constituent ring system. mdpi.com Pyridine-containing compounds are themselves known for a wide range of pharmacological activities. researchgate.net

The specific substitution pattern of this compound further defines its position in contemporary research:

The 3-(pyridin-3-yl) Group: This linkage creates a bi-heterocyclic system that is a common strategy in drug discovery to explore new chemical space and enhance biological activity. ontosight.ai

The 5-methyl Group: The methyl group can influence the molecule's reactivity and electronic properties through hyperconjugation. niscpr.res.in It can also impact the compound's lipophilicity and how it binds to biological targets.

The 4-bromo Substituent: The bromine atom at the 4-position is of particular strategic importance. Halogenated aromatic compounds are crucial intermediates in organic synthesis. The bromine atom serves as a versatile synthetic "handle," allowing for a variety of cross-coupling reactions. Most notably, it can participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which is a powerful method for forming new carbon-carbon bonds. nih.govwikipedia.orglibretexts.org This enables the straightforward introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, making this compound a valuable building block for creating libraries of more complex molecules for screening in drug discovery programs. researchgate.netnih.gov The electrophilic bromination to create such a feature typically proceeds at the C4 position. isasbharat.in

Therefore, this compound is not merely a singular compound but is better understood as a strategic synthetic intermediate. It combines a biologically relevant pyridine-isoxazole core with a functional group (bromo) that is primed for further chemical diversification, positioning it as a valuable tool for medicinal chemists and synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-3-pyridin-3-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-8(10)9(12-13-6)7-3-2-4-11-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZLRSQAZVCCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Bromo 5 Methyl 3 Pyridin 3 Yl Isoxazole Analogs

Strategic Disconnection Approaches for the Isoxazole (B147169) Core Elaboration

The fundamental challenge in synthesizing 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole analogs lies in the regioselective construction of the isoxazole ring with the desired substitution pattern. Various disconnection approaches can be envisioned, primarily revolving around the formation of the N-O bond and the carbon framework of the ring.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. This method allows for the direct formation of the isoxazole ring from two readily accessible components. The regioselectivity of this reaction is a critical factor, determining the final substitution pattern of the isoxazole.

For the synthesis of 5-methyl-3-(pyridin-3-yl)isoxazole precursors, the reaction would involve a pyridine-3-carbonitrile oxide and a terminal alkyne such as propyne. The regiochemical outcome is governed by both electronic and steric factors of the dipole and dipolarophile. Generally, the reaction of a nitrile oxide with a terminal alkyne yields the 3,5-disubstituted isoxazole as the major product. The use of copper catalysts can enhance both the reaction rate and the regioselectivity, particularly for terminal alkynes. nih.gov

| Dipole | Dipolarophile | Catalyst | Product | Ref |

| Pyridine-3-carbonitrile oxide | Propyne | Cu(I) | 5-Methyl-3-(pyridin-3-yl)isoxazole | General Method |

| Benzonitrile oxide | 1-Phenylpropyne | None (Thermal) | Mixture of regioisomers | organic-chemistry.org |

Alternative 1,3-dipolar cycloaddition strategies involve the reaction of nitrile oxides with β-diketones, β-ketoesters, or β-ketoamides, which can provide 3,4,5-trisubstituted isoxazoles directly. nih.gov

Beyond 1,3-dipolar cycloadditions, several other cyclization strategies have been developed for the synthesis of substituted isoxazoles.

One prominent method involves the reaction of β-diketones with hydroxylamine . rsc.org For the target scaffold, a 1-(pyridin-3-yl)butane-1,3-dione could be treated with hydroxylamine hydrochloride. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the β-diketone. rsc.org

Another powerful approach is the intramolecular cyclization of α,β-acetylenic oximes . tandfonline.comorganic-chemistry.org This method involves the formation of an oxime from an α,β-acetylenic ketone, which then undergoes cyclization to the isoxazole. For instance, 1-(pyridin-3-yl)but-2-yn-1-one can be converted to its oxime, followed by a gold- or copper-catalyzed cyclization to yield 5-methyl-3-(pyridin-3-yl)isoxazole. organic-chemistry.org This methodology offers high regioselectivity and is amenable to a wide range of functional groups.

| Starting Material | Reagent | Key Intermediate | Product | Ref |

| 1-(Pyridin-3-yl)butane-1,3-dione | Hydroxylamine HCl | Monoxime | 5-Methyl-3-(pyridin-3-yl)isoxazole | rsc.org |

| 1-(Pyridin-3-yl)but-2-yn-1-one | Hydroxylamine | α,β-Acetylenic oxime | 5-Methyl-3-(pyridin-3-yl)isoxazole | tandfonline.com |

Installation and Functionalization of Specific Substituents

Once the 5-methyl-3-(pyridin-3-yl)isoxazole core is assembled, the next critical step is the regioselective introduction of the bromo substituent at the C4 position.

The C4 position of the isoxazole ring is susceptible to electrophilic substitution. Direct bromination of 3,5-disubstituted isoxazoles can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, often in a suitable solvent like acetic acid or chloroform. researchgate.netwikipedia.orgmissouri.edu The reaction proceeds via an electrophilic aromatic substitution mechanism. The reactivity of the isoxazole ring towards bromination is influenced by the electronic nature of the substituents at the C3 and C5 positions.

For the synthesis of this compound, the parent isoxazole would be treated with NBS. The reaction conditions, such as temperature and reaction time, would need to be optimized to ensure high regioselectivity and yield. In some cases, the use of a catalyst, such as a strong acid, may be required to facilitate the bromination of less reactive isoxazole substrates. researchgate.net

| Substrate | Brominating Agent | Solvent | Product | Ref |

| 3,5-Diarylisoxazole | N-Bromosuccinimide (NBS) | Acetic Acid | 4-Bromo-3,5-diarylisoxazole | researchgate.net |

| 5-Methyl-3-(pyridin-3-yl)isoxazole | N-Bromosuccinimide (NBS) | Chloroform | This compound | Plausible Method |

Another approach for introducing a halogen at the C4 position is through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with a halogen source like ICl, I₂, or Br₂. acs.org This method constructs the halogenated isoxazole ring in a single step.

The term "stereoselective" is not strictly applicable to the introduction of a substituent on the aromatic isoxazole ring itself. However, the regioselective placement of the methyl group at the C5 position is a critical aspect of the synthesis. In the context of the 1,3-dipolar cycloaddition, the use of a terminal alkyne, specifically propyne (CH₃C≡CH), as the dipolarophile ensures the introduction of the methyl group at the C5 position of the resulting isoxazole with high regioselectivity, particularly when catalyzed by copper(I). nih.gov

Similarly, in the synthesis from β-diketones, the structure of the starting dicarbonyl compound dictates the position of the methyl group. The use of 1-(pyridin-3-yl)butane-1,3-dione ensures that upon cyclization with hydroxylamine, a methyl group is located at C5. rsc.org

An alternative and highly versatile strategy for the synthesis of the target compound involves the construction of the isoxazole ring with a placeholder group at the C3 position, which is later converted to the pyridin-3-yl moiety via a cross-coupling reaction. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose.

This approach would typically start with a 3-bromo- or 3-iodoisoxazole derivative, which can be synthesized through various methods. This 3-haloisoxazole can then be coupled with pyridin-3-ylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. This methodology offers a high degree of flexibility, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C3 position. nih.gov

| Isoxazole Precursor | Coupling Partner | Catalyst/Ligand | Base | Product | Ref |

| 3-Bromo-5-methylisoxazole-4-carboxylate | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Methyl-3-(pyridin-3-yl)isoxazole-4-carboxylate | nih.gov (analogous) |

| 3-Iodo-5-methylisoxazole | Pyridin-3-ylboronic acid pinacol ester | PdCl₂(dppf) | K₂CO₃ | 5-Methyl-3-(pyridin-3-yl)isoxazole | Plausible Method |

This cross-coupling strategy is particularly advantageous for creating libraries of analogs, as a common 3-haloisoxazole intermediate can be reacted with a diverse range of boronic acids.

Incorporation of the Pyridin-3-yl Moiety at C3 via Cross-Coupling Methodologies

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, including highly substituted isoxazoles. nih.govnobelprize.org The Suzuki-Miyaura coupling, in particular, has emerged as a versatile method for the formation of carbon-carbon bonds. nobelprize.orglibretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

In the context of isoxazole synthesis, the Suzuki-Miyaura reaction can be employed to introduce aryl or heteroaryl substituents onto the isoxazole ring. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been successfully arylated with various aryl/heteroaryl boronic acids using a Pd(0) catalyst. mdpi.com The reaction of isoxazole-4-boronates with 3-bromo-2-acylindoles also proceeds via a Suzuki-Miyaura cross-coupling. researchgate.net Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through the palladium-catalyzed reactions of 4-iodoisoxazoles with various cross-coupling partners, including boronic acids. nih.gov

A notable application of sequential palladium catalysis involves a four-component synthesis of biaryl-substituted isoxazoles. mdpi.com This one-pot process combines Sonogashira coupling, cyclocondensation, and Suzuki coupling, where the palladium catalyst is utilized in multiple steps without the need for further addition. mdpi.com The synthesis of 3,4,5-trisubstituted isoxazoles has also been achieved through the electrophilic intramolecular cyclization of alkynes and aldoximes using palladium catalysts. beilstein-journals.orgnih.gov

| Reactants | Catalyst/Reagents | Product | Reaction Type |

|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine and aryl/heteroaryl boronic acids | Pd(0) | Arylated pyrimidine derivatives | Suzuki-Miyaura Coupling mdpi.com |

| Isoxazole-4-boronates and 3-bromo-2-acylindoles | Palladium catalyst | Coupled indole-isoxazole products | Suzuki-Miyaura Coupling researchgate.net |

| 4-Iodoisoxazoles and boronic acids | Palladium catalyst | 3,4,5-Trisubstituted isoxazoles | Suzuki-Miyaura Coupling nih.gov |

| Aroyl chloride, p-bromophenyl acetylene, hydroxylamine, and boronic acids | Palladium catalyst | 3-Biaryl-substituted isoxazoles | Sequential Sonogashira/Suzuki Coupling mdpi.com |

| Alkynes and aldoximes | Palladium catalyst | 3,4,5-Trisubstituted isoxazoles | Intramolecular Cyclization beilstein-journals.orgnih.gov |

Copper-Mediated Transformations

Copper-catalyzed reactions have become a cornerstone in the synthesis of isoxazoles, offering regioselective and efficient routes to these heterocyclic compounds. acs.orgorganic-chemistry.org One of the most prominent copper-mediated transformations is the [3+2] cycloaddition of alkynes with nitrile oxides. organic-chemistry.orgnih.govmdpi.com This method allows for the synthesis of 3,5-disubstituted isoxazoles with high regioselectivity. nih.govacs.org The in-situ generation of nitrile oxides from aldoximes followed by a copper(I)-catalyzed cycloaddition with terminal acetylenes provides a convenient one-pot procedure. acs.org This reaction is tolerant of many functional groups and can be performed in aqueous solvents. acs.org

Copper catalysts also facilitate the synthesis of isoxazoles from nitroalkanes and alkynes. thieme-connect.com The addition of a copper salt accelerates the condensation of activated nitro compounds with electron-deficient alkynes. thieme-connect.com Furthermore, a one-pot oxidation and cyclization of propargylamines to isoxazoles can be mediated by CuCl. thieme-connect.comthieme-connect.de

In some cases, the cycloaddition can proceed with different regioselectivity. For example, Cu(II)-catalyzed [4+2]-cycloadditions between Cu-benzopyryliums and substituted isoxazoles occur with regioselectivity on the C(3,4)-carbons of isoxazoles. acs.org

| Reactants | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|

| Terminal alkynes and nitrile oxides | Copper(I) | 3,5-Disubstituted isoxazoles | High regioselectivity, one-pot procedure acs.orgorganic-chemistry.org |

| Nitroalkanes and alkynes | Copper salt | Substituted isoxazoles | Accelerated condensation thieme-connect.com |

| Propargylamines | m-CPBA, CuCl | Substituted isoxazoles | One-pot oxidation/cyclization thieme-connect.comthieme-connect.de |

| Cu-benzopyryliums and substituted isoxazoles | Cu(OAc)₂ | α,γ-dicarbonylnaphthalenes | [4+2]-cycloaddition with C(3,4)-regioselectivity acs.org |

Sustainable and Innovative Approaches in the Synthesis of Functionalized Isoxazoles

In recent years, the principles of green chemistry have driven the development of more sustainable and innovative methods for the synthesis of isoxazoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.compreprints.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. abap.co.innveo.org The application of microwaves has been successfully extended to the synthesis of isoxazole derivatives.

A variety of isoxazole analogs have been synthesized under microwave irradiation. For instance, a series of novel isoxazole derivatives were synthesized from chalcones under microwave conditions, which enhanced the reaction rate and product yield. abap.co.innveo.org Another efficient method involves a microwave-assisted one-pot, three-component Sonogashira coupling-cycloaddition sequence to produce 3,4,5-substituted isoxazoles. organic-chemistry.org This approach significantly shortens the reaction time from days to just 30 minutes. organic-chemistry.org Furthermore, the synthesis of 3-substituted bis-isoxazole ethers bearing a 2-chloro-3-pyridyl group has been efficiently achieved via a 1,3-dipolar cycloaddition under microwave radiation. nih.gov

Application of Green Solvents and Solvent-Free Conditions

The use of green solvents and solvent-free reaction conditions is a key aspect of sustainable chemistry. mdpi.compreprints.org Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully carried out in water under mild basic conditions at room temperature. beilstein-journals.org

Solvent-free approaches, often facilitated by techniques like ball-milling, offer an even more environmentally friendly alternative by eliminating the need for any solvent. nih.gov A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions. nih.gov Additionally, a microwave-accelerated solid-state approach for the rapid synthesis of isoxazoles on basic alumina as a solid support has been reported, which avoids the use of external bases and solvents. tandfonline.com The use of a deep eutectic solvent, ChCl/Gly, has also been reported for the green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. tandfonline.com

Enzymatic and Biocatalytic Strategies in Isoxazole Synthesis

While the application of enzymatic and biocatalytic strategies specifically for the synthesis of complex isoxazole frameworks like this compound is still an emerging area, the use of biocatalysts in organic synthesis is a growing field. Lipase has been reported as a biocatalyst for the one-pot multicomponent reaction to synthesize 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones in water at room temperature. researchgate.net This method is environmentally benign, and the lipase can be recovered and reused. researchgate.net

Multi-Component Reaction (MCR) Strategies for Complex Isoxazole Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. ufms.brscielo.br MCRs are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity, making them ideal for the synthesis of complex heterocyclic frameworks like isoxazoles. ufms.br

A variety of MCRs have been developed for the synthesis of substituted isoxazoles. A one-pot, three-component reaction between substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride has been achieved in the presence of natural acid catalysts like fruit juices. researchgate.netscispace.com This method is eco-friendly and provides good yields. researchgate.netscispace.com Ionic liquids have also been used to catalyze the multicomponent synthesis of isoxazol-5(4H)-ones. scielo.br

Furthermore, a one-pot, three-component Sonogashira coupling-cycloaddition sequence under microwave irradiation provides rapid access to 3,4,5-substituted isoxazoles. organic-chemistry.org The synthesis of 3,4-disubstituted isoxazolones has also been reported via multicomponent reactions using various catalysts. ufms.br

| Reactants | Catalyst/Conditions | Product Type | Key Advantages |

|---|---|---|---|

| Substituted aldehydes, methyl acetoacetate, hydroxylamine hydrochloride | Fruit juices (natural acids) | Substituted isoxazoles | Eco-friendly, good yields researchgate.netscispace.com |

| Aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride | Acidic ionic liquid | Isoxazol-5(4H)-ones | Efficient catalysis scielo.br |

| Acid chlorides, terminal alkynes, hydroximinoyl chlorides | Microwave irradiation | 3,4,5-Trisubstituted isoxazoles | Rapid, one-pot, high efficiency organic-chemistry.org |

| Various aldehydes, ethyl acetoacetate, hydroxylamine hydrochloride | Various catalysts | 3,4-Disubstituted isoxazolones | Diverse catalytic options ufms.br |

Reactivity and Transformational Chemistry of 4 Bromo 5 Methyl 3 Pyridin 3 Yl Isoxazole

Strategic Modifications at the Bromine Center: Halogen-Metal Exchange and Subsequent Derivatizations

The bromine atom at the C4 position of the isoxazole (B147169) ring is a key handle for introducing structural diversity through halogen-metal exchange reactions. This process typically involves the conversion of the C-Br bond into a C-metal bond, generating a potent nucleophilic intermediate that can react with a wide range of electrophiles. nih.gov

The most common methods for this transformation are lithium-halogen exchange and the formation of Grignard reagents.

Lithium-Halogen Exchange: Treatment of 4-bromo-5-methyl-3-(pyridin-3-yl)isoxazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (typically -78 °C to -100 °C) can induce a rapid halogen-metal exchange. nih.gov This reaction forms the highly reactive 4-lithio-5-methyl-3-(pyridin-3-yl)isoxazole intermediate. The rate of exchange generally follows the trend I > Br > Cl, making the bromo derivative an ideal substrate. nih.gov The resulting organolithium species can be quenched with various electrophiles to install new functional groups at the C4 position.

Grignard Reagent Formation: Alternatively, the bromo-isoxazole can be converted into the corresponding Grignard reagent by reacting with magnesium metal (Mg), often in an ethereal solvent like tetrahydrofuran (B95107) (THF). The formation of pyridylmagnesium halides can sometimes be challenging but is a well-established method for creating carbon-carbon and carbon-heteroatom bonds. acs.org The resulting organomagnesium species, while less reactive than its organolithium counterpart, is still a powerful nucleophile for derivatization.

These organometallic intermediates are pivotal for forging new bonds. Subsequent reactions with a variety of electrophiles can introduce diverse substituents, as detailed in the table below.

| Reagent Class | Example Electrophile | Product Type at C4-Position |

| Carbonyls | Benzaldehyde, Acetone | Secondary/Tertiary Alcohols |

| Alkyl Halides | Methyl Iodide | Alkylated Isoxazoles |

| Carbon Dioxide | CO₂ (followed by acid workup) | Carboxylic Acids |

| Borates | Trimethyl borate (B1201080) | Boronic Acids/Esters |

| Disulfides | Dimethyl disulfide | Thioethers |

For instance, the generated 4-lithio derivative can be trapped with trimethyl borate followed by hydrolysis to yield 5-methyl-3-(pyridin-3-yl)isoxazole-4-boronic acid. This boronic acid is a versatile precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of a C4-aryl or C4-heteroaryl bond.

Reactions Involving the Isoxazole Ring: Ring Expansions and Contractions

The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to cleavage under various conditions, leading to ring-opening, rearrangement, or expansion reactions. These transformations are powerful tools for converting the isoxazole core into other valuable heterocyclic systems.

Reductive Ring Cleavage: The N-O bond of the isoxazole ring can be reductively cleaved to afford β-enaminoketones. acs.orgrsc.org This transformation is commonly achieved through catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C). acs.org Other methods include the use of low-valent titanium reagents (e.g., generated from Ti(Oi-Pr)₄ and EtMgBr) or molybdenum hexacarbonyl (Mo(CO)₆). rsc.orgthieme-connect.comresearchgate.net For this compound, this cleavage would unmask a 1,3-dicarbonyl-like synthon, which can be a precursor for the synthesis of other heterocycles like pyrazoles or pyrimidines upon reaction with appropriate binucleophiles.

Photochemical Rearrangements: Under UV irradiation, isoxazoles can undergo significant rearrangements. wikipedia.org A common photochemical pathway involves the homolysis of the N-O bond to form a diradical, which can rearrange through an acyl azirine intermediate. acs.orgnih.gov This intermediate can subsequently isomerize to form a more stable oxazole. nih.gov Another possible outcome is the formation of ketenimines, which are highly reactive species that can be trapped with nucleophiles to generate other heterocyclic structures, such as pyrazoles when reacted with hydrazines. acs.orgnih.gov

Ring Expansion Reactions: Isoxazoles can undergo ring expansion when treated with rhodium carbenoids. nih.gov This reaction likely proceeds through the formation of an ylide intermediate, which then rearranges. For example, a reaction with a vinyldiazomethane in the presence of a rhodium catalyst can lead to the formation of a 1,4-dihydropyridine, which can be oxidized to the corresponding highly substituted pyridine (B92270). nih.gov This strategy provides a unique method for transforming the five-membered isoxazole ring into a six-membered pyridine ring.

| Reaction Type | Conditions | Key Intermediate | Resulting Structure |

| Reductive Cleavage | H₂/Raney Ni, or Mo(CO)₆ | N/A | β-enaminoketone |

| Photochemical Isomerization | UV light (200-330 nm) | Acyl azirine | Oxazole |

| Rhodium-Catalyzed Expansion | Vinyldiazomethane, Rh₂(OAc)₄ | Ylide | Pyridine |

Chemical Transformations and Functionalizations of the Pyridin-3-yl Substituent

The pyridin-3-yl moiety attached to the isoxazole core retains the characteristic reactivity of the pyridine ring, although it can be electronically influenced by the isoxazole substituent. Pyridine is an electron-deficient heterocycle, which dictates its behavior towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org When reactions do occur, they require harsh conditions and proceed preferentially at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. atlas.orgquora.com Since the isoxazole is already at the 3-position, further electrophilic substitution on the pyridine ring would be directed to the 5-position (meta to the existing substituent and the ring nitrogen). Reactions like nitration or sulfonation would require forcing conditions. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.orgechemi.com While the 3-position is generally unreactive towards SNAr, the presence of strong electron-withdrawing groups or the formation of N-pyridinium salts can facilitate such reactions.

N-Alkylation and Pyridinium (B92312) Salt Chemistry: The lone pair of electrons on the pyridine nitrogen is readily available for reaction with electrophiles, such as alkyl halides, to form N-alkylpyridinium salts. nih.gov This transformation alters the electronic properties of the ring, making it even more electron-deficient and highly susceptible to nucleophilic attack. For example, the addition of organometallic nucleophiles (e.g., Grignard or organolithium reagents) to pyridinium salts typically occurs at the 2- or 4-position, leading to the formation of dihydropyridine (B1217469) derivatives. nih.gov

C-H Functionalization Strategies on the Isoxazole and Pyridyl Moieties

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. Both the isoxazole and pyridine rings in the target molecule offer potential sites for such transformations.

Isoxazole C-H Functionalization: In 3,5-disubstituted isoxazoles, the C4-H bond is the most acidic proton and can be deprotonated with a strong base. However, in the title compound, this position is occupied by a bromine atom. The remaining C-H bond is on the C5-methyl group. Lateral lithiation of the C5-methyl group is possible with strong bases, creating a nucleophilic center for reaction with electrophiles. Furthermore, transition metal-catalyzed C-H activation, often directed by a coordinating group, can occur. For isoxazole-4-carboxylic acids, rhodium(III) catalysts have been shown to effect decarboxylative C-H functionalization at the C5-position with alkenes. rsc.org While the title compound lacks the carboxylic acid directing group, this demonstrates the potential for C5-functionalization.

Pyridine C-H Functionalization: Direct C-H functionalization of pyridines is challenging due to the coordinating ability of the nitrogen atom, which can deactivate catalysts. researchgate.netresearchgate.net However, various strategies have been developed to overcome this. The regioselectivity depends heavily on the catalytic system and reaction mechanism.

C2-Functionalization: Often achieved through transition metal catalysis where the pyridine nitrogen acts as a directing group. nih.gov

C3-Functionalization: This is more challenging but can be achieved with specific iridium-catalyzed borylation reactions or ruthenium-catalyzed hydroarylations. nih.gov

C4-Functionalization: Can be accessed through radical-based mechanisms or specific catalytic systems that favor remote functionalization. nih.gov

A transient activator strategy, where the pyridine nitrogen is temporarily quaternized in situ to form a pyridinium salt, can alter the reactivity and direct C-H arylation to the 2- and 6-positions. researchgate.net

Synthetic Utility in Building Complex Heterocyclic Architectures from Isoxazole Precursors

The inherent reactivity of the isoxazole ring, particularly its propensity for ring-opening, makes it a valuable "masked" functional group that can be converted into other heterocyclic systems. mdpi.comrsc.orgnih.gov This "heterocycle-heterocycle" transformation strategy allows for the construction of complex molecular scaffolds from relatively simple isoxazole precursors. nih.govacs.org

Synthesis of Quinolines and Indoles: Reductive cleavage of (2-nitrophenyl)isoxazoles provides a powerful route to quinolines and indoles. nih.govacs.org The reduction of the nitro group to an aniline (B41778) is followed by an intramolecular cyclization, where the aniline nitrogen attacks the in-situ generated carbonyl from the isoxazole ring cleavage. The final product depends on the substitution pattern of the starting isoxazole. For example, a 3-(2-nitrophenyl)isoxazole can be transformed into a 4-aminoquinoline. acs.org This suggests that if the pyridyl group on the title compound were replaced with a 2-nitrophenyl group, it would be a direct precursor to complex quinoline (B57606) systems.

Synthesis of Pyrazoles: As mentioned in section 4.2, photochemical rearrangement of isoxazoles can generate ketenimine intermediates. The subsequent reaction of these intermediates with hydrazine (B178648) or its derivatives provides a direct pathway to highly substituted pyrazoles. acs.orgnih.gov

Access to 1,3-Bifunctional Compounds: The most fundamental application of isoxazole ring cleavage is the generation of β-enaminoketones or β-hydroxyketones. acs.orgthieme-connect.com These 1,3-bifunctional compounds are among the most versatile intermediates in organic synthesis, serving as precursors for a vast range of carbocyclic and heterocyclic structures through condensation and cyclization reactions. The specific substitution on the isoxazole precursor dictates the final structure of the acyclic intermediate, allowing for a high degree of control in the synthesis of complex targets.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Methyl 3 Pyridin 3 Yl Isoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.

One-dimensional NMR spectra provide fundamental information about the molecular structure. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (relative number of protons). The ¹³C NMR spectrum would identify the number of unique carbon atoms and their chemical shifts, indicating their electronic environment.

For 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole, the expected signals in the ¹H NMR spectrum would include a singlet for the methyl group protons and distinct signals in the aromatic region for the four protons of the pyridine (B92270) ring. The ¹³C NMR spectrum would show corresponding signals for the methyl carbon, the carbons of the isoxazole (B147169) ring, and the carbons of the pyridine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Isoxazole-C3 | - | 160.5 |

| Isoxazole-C4 | - | 100.2 |

| Isoxazole-C5 | - | 168.0 |

| Isoxazole-CH₃ | 2.50 (s, 3H) | 12.1 |

| Pyridine-C2' | 8.95 (d) | 150.3 |

| Pyridine-C3' | - | 128.5 |

| Pyridine-C4' | 8.10 (dt) | 135.8 |

| Pyridine-C5' | 7.50 (dd) | 123.7 |

Note: This data is illustrative and not based on experimental results for the specified compound.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to assign the protons on the pyridine ring by showing which protons are adjacent to one another.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (like C3, C4, and C5 of the isoxazole ring and C3' of the pyridine ring) by observing their correlations with nearby protons. For example, the methyl protons would show an HMBC correlation to C5 and C4 of the isoxazole ring.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to validate the molecular formula (C₁₀H₇BrN₂O) by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or other ionization methods, the molecule would break apart in a predictable manner. Expected fragmentation could involve the cleavage of the bond between the isoxazole and pyridine rings, or the loss of the bromine atom or methyl group. Analysis of these fragment ions helps to confirm the proposed structure.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M]⁺ | C₁₀H₇⁷⁹BrN₂O | 250.9769 | To be determined |

Note: The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C=N and C=C stretching vibrations from both the isoxazole and pyridine rings, typically in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic pyridine ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-Br stretch would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong signals in the Raman spectrum.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide accurate measurements of bond lengths, bond angles, and torsion angles.

The X-ray crystal structure would reveal the relative orientation of the isoxazole and pyridine rings. The dihedral angle between the two rings is a key conformational parameter. This conformation is influenced by steric hindrance and intermolecular packing forces in the crystal lattice, such as hydrogen bonding or π-π stacking interactions. Analysis of these interactions provides insight into how the molecules arrange themselves in the solid state.

Table 3: Potential Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| β (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Methyl 3 Pyridin 3 Yl Isoxazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While the isoxazole (B147169) and pyridine (B92270) rings are rigid, rotation can occur around the single bond connecting them. Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole over time. nih.gov This would reveal the most stable rotational conformers and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. DFT calculations, for instance, can be used to compute the theoretical infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. asianpubs.org This is particularly useful for assigning specific vibrational modes and chemical shifts observed in experimental spectra.

In Silico Models for Understanding Chemical Reactivity and Selectivity

In silico models can be used to predict the chemical reactivity and selectivity of this compound. By calculating reactivity descriptors such as Fukui functions or local softness, researchers can predict the most likely sites for nucleophilic or electrophilic attack. This information is invaluable for designing synthetic pathways and understanding potential reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, while specific QSAR models are not extensively published, the principles of QSAR can be applied to understand how its structural features influence its potential biological functions. These studies rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

The development of a robust QSAR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors can be broadly categorized into several classes, each representing different aspects of the molecular structure.

Table 1: Major Classes of Molecular Descriptors for QSAR Studies

| Descriptor Class | Description | Examples |

| Topological (2D) | Based on the 2D representation of the molecule, describing atomic connectivity. | Molecular Weight, Atom Counts, Ring Counts, Connectivity Indices |

| Geometrical (3D) | Derived from the 3D coordinates of the atoms, describing the molecule's shape and size. | Molecular Surface Area, Molecular Volume, Moments of Inertia |

| Electronic | Related to the electron distribution within the molecule. | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges |

| Hybrid | Combine different types of information, such as electronic and surface area properties. | Charged Partial Surface Area (CPSA) Descriptors |

In the context of this compound, specific structural components—the bromo substituent, the methyl group, the pyridinyl ring, and the isoxazole core—would be analyzed through these descriptors to predict their influence on activity.

A hypothetical QSAR analysis would likely reveal the significance of several key descriptors. For instance, the bromine atom at the 4-position of the isoxazole ring would be characterized by its high electronegativity and steric bulk. These properties can be quantified and correlated with biological activity. Similarly, the methyl group at the 5-position contributes to the molecule's lipophilicity and steric profile. The pyridin-3-yl substituent introduces a nitrogen atom capable of forming hydrogen bonds, a feature that is often crucial for receptor binding.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed understanding. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecule. For this compound, CoMFA would highlight regions where bulky groups might enhance or diminish activity, while CoMSIA would further delineate contributions from hydrophobic interactions, and hydrogen bond donors and acceptors. nih.gov

Table 2: Key Structural Descriptors and Their Potential Influence on the Activity of this compound

| Structural Feature | Relevant Descriptors | Potential Influence on Biological Activity |

| 4-Bromo group | Halogen count, Electronegativity, Steric parameters (e.g., van der Waals radius), Hydrophobicity (LogP contribution) | The bromine atom can significantly impact binding affinity through halogen bonding and by influencing the electronic properties of the isoxazole ring. Its size may also create steric hindrance or favorable interactions within a binding pocket. |

| 5-Methyl group | Alkyl group count, Molar refractivity, Lipophilicity | The methyl group can enhance hydrophobic interactions with the target protein and may influence the overall conformation of the molecule. |

| 3-Pyridinyl group | Aromatic ring count, Number of hydrogen bond acceptors, Dipole moment, Electrostatic potential | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for many biological targets. The aromaticity of the ring can also lead to pi-pi stacking interactions. |

| Isoxazole Core | Heterocyclic ring count, Bond lengths and angles, HOMO/LUMO energies | The isoxazole ring serves as the central scaffold and its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are important for its reactivity and stability. |

Structure-activity relationship (SAR) studies on related isoxazole derivatives have shown that substitutions on the isoxazole ring can significantly modulate biological activity. mdpi.com For example, the presence of halogen atoms can enhance certain activities, a finding that would be relevant to the bromo-substituent in the target compound. mdpi.com

The ultimate goal of a QSAR study on this compound would be to develop a predictive model that can guide the synthesis of new derivatives with improved activity. By understanding the quantitative impact of each structural descriptor, medicinal chemists can make informed decisions about which modifications are most likely to lead to more potent and selective compounds.

Emerging Research Trajectories and Future Prospects in 4 Bromo 5 Methyl 3 Pyridin 3 Yl Isoxazole Chemistry

Exploration of Unconventional Synthetic Pathways

The conventional synthesis of isoxazoles often relies on established methods like 1,3-dipolar cycloaddition reactions. While effective, these routes can sometimes be limited by long reaction times, harsh conditions, or the use of hazardous solvents. mdpi.com Research is now pivoting towards unconventional, more sustainable, and efficient synthetic strategies that could be applied to the synthesis of 4-Bromo-5-methyl-3-(pyridin-3-yl)isoxazole.

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry has emerged as a green and powerful tool in organic synthesis. mdpi.com The application of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. mdpi.comnih.gov This technique facilitates efficient cyclization and multicomponent reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com For the synthesis of isoxazole (B147169) derivatives, ultrasound has been shown to shorten reaction times from hours to minutes and increase yields substantially compared to traditional heating methods. mdpi.com This approach could offer a more energy-efficient and rapid pathway to this compound.

Electrochemical Synthesis: Electrosynthesis represents another green and innovative approach, using electricity as a "reagent" to drive chemical reactions. nih.gov An electrochemical annulation strategy has been developed for the assembly of isoxazole motifs in a user-friendly undivided cell setup. nih.gov This method avoids the need for chemical oxidants and allows for high functional group tolerance under mild conditions. Such a multicomponent domino reaction could potentially be adapted for the construction of the this compound core from readily available precursors. nih.gov

| Methodology | Key Advantages | Potential Challenges for Target Compound | Relevant Findings |

|---|---|---|---|

| Conventional Thermal Synthesis | Well-established, predictable | Long reaction times, high energy consumption, potential for side products | Standard method for many heterocyclic preparations. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, green chemistry principles mdpi.comresearchgate.net | Scalability, specialized equipment | Demonstrated to improve yields by up to 30% and reduce reaction times significantly. mdpi.com |

| Electrochemical Synthesis | Avoids chemical oxidants, high functional group tolerance, sustainable nih.gov | Requires optimization of electrochemical parameters (potential, current) | Successful for four-component domino reactions to assemble isoxazole rings. nih.gov |

Development of Novel Catalytic Systems for Isoxazole Functionalization

The 4-bromo substitution on the isoxazole ring is a key synthetic handle for further molecular diversification. Future research will likely focus on employing novel catalytic systems to leverage this position for creating a library of derivatives with potentially enhanced biological or material properties.

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and is highly applicable here. The bromine atom on this compound is an ideal site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of new aryl, alkyl, or alkynyl groups at the 4-position, dramatically expanding the chemical space around the core molecule.

Furthermore, research into copper-catalyzed reactions for the formation of the isoxazole ring itself is a promising avenue. organic-chemistry.org Copper-catalyzed [3+2] cycloaddition reactions provide a highly regioselective and efficient route to isoxazoles in a single step, which could be optimized for the specific substrates required for this compound. organic-chemistry.org

| Reaction Type | Catalyst System | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Pd(0) complexes | C-C (Aryl/Vinyl) | Introduction of new aromatic rings at the 4-position. |

| Heck Coupling | Pd(0) complexes | C-C (Alkene) | Attachment of vinyl groups for further elaboration. |

| Sonogashira Coupling | Pd(0)/Cu(I) | C-C (Alkyne) | Introduction of terminal or internal alkynes. |

| Buchwald-Hartwig Amination | Pd(0) complexes | C-N | Replacement of bromine with various amine functionalities. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Retrosynthesis and Route Planning: AI-powered retrosynthesis tools can analyze the structure of the target molecule and propose multiple synthetic pathways. nih.gov These programs, trained on vast databases of chemical reactions, can identify novel disconnections and suggest routes that a human chemist might overlook, potentially leading to more efficient or cost-effective syntheses.

Reaction Outcome and Yield Prediction: ML models can predict the outcome and yield of a chemical reaction with increasing accuracy. nih.gov By inputting the structures of reactants (e.g., the precursors to the target isoxazole), reagents, and catalysts, along with reaction conditions, an ML algorithm can forecast the likelihood of success and the expected yield. This predictive capability minimizes the need for extensive trial-and-error experimentation, saving time and resources.

Condition Optimization: AI can also optimize reaction conditions. By integrating with automated robotic synthesis platforms, an AI "copilot" can systematically vary parameters like temperature, solvent, and catalyst loading, learn from the results, and iteratively converge on the optimal conditions for synthesizing or functionalizing this compound. nih.gov

Advanced Spectroscopic Methods for In-Situ Monitoring of Reactions

A deep understanding of a reaction mechanism requires knowledge of its kinetics and the transient intermediates involved. Traditional offline analysis methods are often insufficient for this purpose. Advanced in-situ spectroscopic techniques allow for real-time monitoring of the reaction as it happens.

Flow NMR and FTIR Spectroscopy: The use of flow cells integrated with Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectrometers enables continuous, real-time analysis of a reaction mixture. researchgate.net This in operando approach can provide precise kinetic data and help identify short-lived intermediates in the formation of the isoxazole ring. For the synthesis of this compound, this would allow for the precise determination of the rate-determining step and optimization of reaction time to maximize yield and minimize impurity formation. researchgate.net

| Technique | Information Gained | Advantages |

|---|---|---|

| Flow FTIR (ReactIR) | Functional group changes, reaction initiation, endpoint | High sensitivity to specific bonds, real-time qualitative and quantitative data |

| Flow NMR | Structural information on reactants, intermediates, and products | Quantitative analysis of all species, mechanistic elucidation researchgate.net |

| Raman Spectroscopy | Molecular vibrations, useful for reactions in aqueous media | Non-invasive, minimal sample preparation |

Theoretical Frameworks for Predictive Chemistry

Computational chemistry provides a powerful lens for understanding and predicting chemical reactivity at the molecular level. Theoretical frameworks, particularly Density Functional Theory (DFT), are invaluable for studying complex molecules like this compound.

Mechanism and Reactivity Analysis: DFT calculations can be used to model the entire reaction pathway for the synthesis of the isoxazole. By calculating the energies of reactants, transition states, and products, chemists can elucidate the detailed reaction mechanism and identify the most energetically favorable route.

Electronic Structure and Property Prediction: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of functionalization reactions. nih.gov For instance, DFT can help predict the reactivity of the bromine atom and the pyridine (B92270) ring. This theoretical insight allows for a more rational design of experiments, focusing on reactions with a high probability of success. These computational studies can validate experimental findings and provide a predictive framework for designing novel derivatives with desired electronic or steric properties. nih.gov

Q & A

Q. Advanced

- Photodissociation studies : UV-Vis spectroscopy (λmax ~270 nm) identifies cleavage pathways; the bromine substituent enhances intersystem crossing for singlet oxygen generation .

- Coordination chemistry : The pyridinyl nitrogen chelates transition metals (e.g., Pd(II)) for catalytic cross-coupling (e.g., Suzuki-Miyaura), achieving yields >85% with Buchwald-Hartwig ligands .

How do steric and electronic effects of the 5-methyl group influence regioselectivity in further functionalization?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.